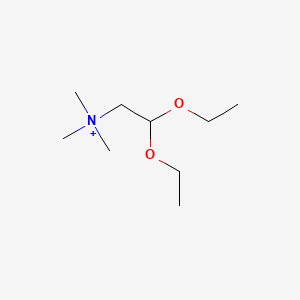
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is a chemical compound with the molecular formula C8H19NO2 It is known for its unique structure, which includes two ethoxy groups and a trimethylammonium group attached to an ethanaminium backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of trimethylamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: This compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants and as an additive in various industrial processes.
作用機序
The mechanism of action of ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, potentially altering their structure and function.
類似化合物との比較
Similar Compounds
Ethanaminium, 2,2-dimethoxy-N,N-dimethyl-: This compound has similar structural features but with dimethoxy groups instead of diethoxy groups.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: This compound contains a phosphonooxy group, making it distinct in its chemical behavior and applications.
Uniqueness
Ethanaminium, 2,2-diethoxy-N,N,N-trimethyl- is unique due to its specific combination of ethoxy and trimethylammonium groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its amphiphilic nature make it a versatile compound in scientific research.
特性
CAS番号 |
39638-47-6 |
|---|---|
分子式 |
C9H22NO2+ |
分子量 |
176.28 g/mol |
IUPAC名 |
2,2-diethoxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H22NO2/c1-6-11-9(12-7-2)8-10(3,4)5/h9H,6-8H2,1-5H3/q+1 |
InChIキー |
FZTPQGDNPICRDP-UHFFFAOYSA-N |
正規SMILES |
CCOC(C[N+](C)(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
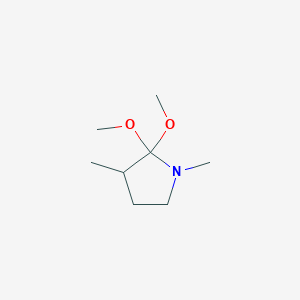
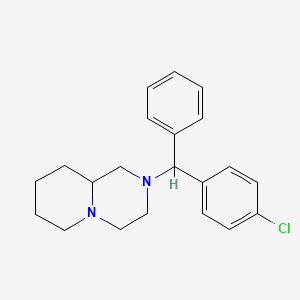
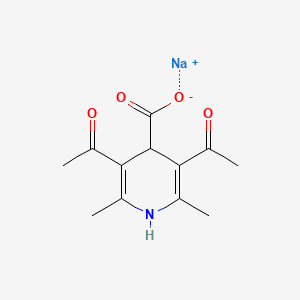
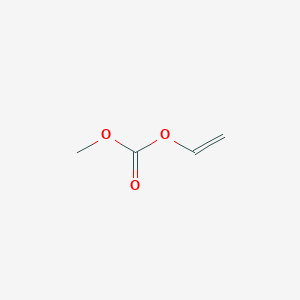

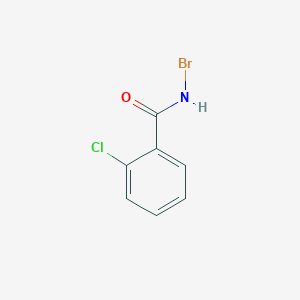
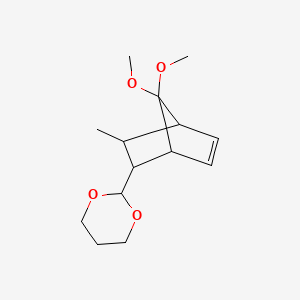
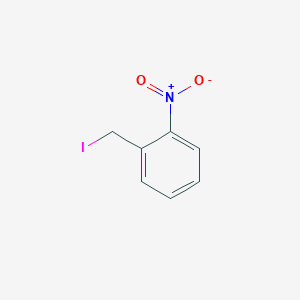
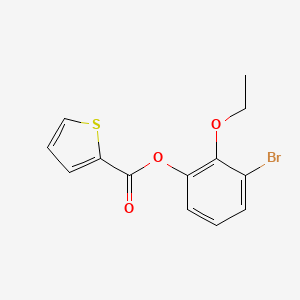

![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
